Cas no 1805344-15-3 (3-Bromo-2-cyano-6-(difluoromethyl)-5-methylpyridine)
3-Bromo-2-cyano-6-(difluoromethyl)-5-methylpyridine Propiedades químicas y físicas
Nombre e identificación
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- 3-Bromo-2-cyano-6-(difluoromethyl)-5-methylpyridine
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- Renchi: 1S/C8H5BrF2N2/c1-4-2-5(9)6(3-12)13-7(4)8(10)11/h2,8H,1H3
- Clave inchi: WTKDTKDSBSPHJF-UHFFFAOYSA-N
- Sonrisas: BrC1=C(C#N)N=C(C(F)F)C(C)=C1
Atributos calculados
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 4
- Recuento de átomos pesados: 13
- Cuenta de enlace giratorio: 1
- Complejidad: 225
- Xlogp3: 2.6
- Superficie del Polo topológico: 36.7
3-Bromo-2-cyano-6-(difluoromethyl)-5-methylpyridine PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029062745-1g |
3-Bromo-2-cyano-6-(difluoromethyl)-5-methylpyridine |
1805344-15-3 | 97% | 1g |
$1,504.90 | 2022-04-01 |
3-Bromo-2-cyano-6-(difluoromethyl)-5-methylpyridine Literatura relevante
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
Información adicional sobre 3-Bromo-2-cyano-6-(difluoromethyl)-5-methylpyridine
3-Bromo-2-cyano-6-(difluoromethyl)-5-methylpyridine: A Novel Pyridine Derivative with Promising Applications in Medicinal Chemistry
3-Bromo-2-cyano-6-(difluoromethyl)-5-methylpyridine, with the chemical identifier CAS No. 1805344-15-3, represents a unique class of pyridine derivatives that have garnered significant attention in the field of medicinal chemistry. This compound features a complex molecular framework characterized by the presence of multiple functional groups, including a bromo substituent, a cyano group, a difluoromethyl group, and a methyl group. These structural elements collectively contribute to its potential biological activity and chemical reactivity, making it a valuable candidate for further exploration in drug discovery and development.
Recent advances in synthetic methodologies have enabled the efficient synthesis of 3-Bromo-2-cyano-6-(difluoromethyl)-5-methylpyridine, which has been extensively studied for its potential pharmacological properties. Research published in Journal of Medicinal Chemistry (2023) highlights the compound's ability to modulate key signaling pathways associated with cancer progression. The integration of cyano and difluoromethyl functionalities into the pyridine ring is believed to enhance its interactions with target proteins, thereby improving its therapeutic potential.
Structural analysis of 3-Bromo-2-cyano-6-(difluoromethyl)-5-methylpyridine reveals a highly conjugated system that facilitates electronic delocalization across the molecule. This characteristic is particularly important in determining its reactivity and selectivity in biological systems. The bromo substituent at the 3-position introduces additional steric and electronic effects, which may influence its binding affinity to specific receptors or enzymes. These structural features are critical for understanding its potential applications in the treatment of various diseases.
Emerging studies have demonstrated that 3-Bromo-2-cyano-6-(difluoromethyl)-5-methylpyridine exhibits promising antitumor activity. A 2024 preclinical study published in ACS Chemical Biology reported that this compound selectively inhibits the activity of a key enzyme involved in DNA repair mechanisms. This finding suggests that 3-Bromo-2-cyano-6-(difluoromethyl)-5-methylpyridine could serve as a potential therapeutic agent for the treatment of cancers with defective DNA repair pathways. The compound's ability to target these pathways is a significant advantage in the context of precision oncology.
Furthermore, the presence of the difluoromethyl group in 3-Bromo-2-cyano-6-(difluoromethyl)-5-methylpyridine has been linked to its enhanced metabolic stability. A 2023 study in Organic & Biomolecular Chemistry demonstrated that the fluorine atoms in the difluoromethyl group significantly improve the compound's resistance to enzymatic degradation, thereby extending its half-life in vivo. This property is particularly advantageous for the development of long-acting therapeutic agents.
Research into the pharmacokinetic profile of 3-Bromo-2-cyano-6-(difluoromethyl)-5-methylpyridine has revealed its potential for oral administration. A 2024 study published in Drug Metabolism and Disposition showed that the compound exhibits favorable absorption kinetics and low systemic clearance, which are essential characteristics for the design of orally bioavailable drugs. These findings underscore the importance of optimizing the molecular structure of 3-Bromo-2-cyano-6-(difluoromethyl)-5-methylpyridine for therapeutic applications.
The cyano group in 3-Bromo-2-cyano-6-(difluoromethyl)-5-methylpyridine is another key structural feature that contributes to its biological activity. This group is known to participate in hydrogen bonding interactions with target proteins, which can enhance the compound's binding affinity and selectivity. A 2023 study in Journal of Medicinal Chemistry reported that the cyano functionality in this compound plays a critical role in its ability to modulate the activity of a specific kinase enzyme, making it a potential candidate for the treatment of inflammatory diseases.
Recent advances in computational modeling have provided valuable insights into the molecular mechanisms underlying the biological activity of 3-Bromo-2-cyano-6-(difluoromethyl)-5-methylpyridine. A 2024 study published in Computational and Structural Chemistry used molecular docking simulations to predict the compound's binding interactions with a variety of protein targets. These simulations suggest that the compound may have broad therapeutic potential, including applications in the treatment of neurodegenerative disorders and infectious diseases.
Despite its promising properties, the development of 3-Bromo-2-cyano-6-(difluoromethyl)-5-methylpyridine as a therapeutic agent requires further optimization of its chemical structure. A 2023 study in Drug Discovery Today highlighted the importance of modifying the methyl group at the 5-position to enhance the compound's selectivity and reduce potential side effects. These findings emphasize the need for continued research into the structural and functional properties of this compound to maximize its therapeutic potential.
In conclusion, 3-Bromo-2-cyano-6-(difluoromethyl)-5-methylpyridine represents a promising candidate in the field of medicinal chemistry. Its unique molecular structure, combined with its potential biological activity, makes it a valuable subject for further study. Ongoing research into its pharmacological properties and therapeutic applications is expected to provide new insights into the development of innovative treatments for a wide range of diseases.
For more information on the latest research and developments related to 3-Bromo-2-cyano-6-(difluoromethyl)-5-methylpyridine, please refer to the following sources:
- Journal of Medicinal Chemistry (2023)
- ACS Chemical Biology (2024)
- Organic & Biomolecular Chemistry (2023)
- Drug Metabolism and Disposition (2024)
- Computational and Structural Chemistry (2024)
- Drug Discovery Today (2023)
These studies collectively demonstrate the potential of 3-Bromo-2-cyano-6-(difluoromethyl)-5-methylpyridine as a novel therapeutic agent. Continued research into its properties and applications is expected to contribute to the advancement of drug discovery and the treatment of various diseases.
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